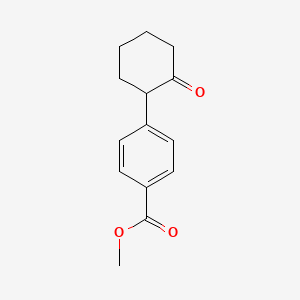
Methyl 4-(2-oxocyclohexyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-oxocyclohexyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxocyclohexyl)benzoate typically involves the esterification of 4-(2-oxocyclohexyl)benzoic acid with methanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to more efficient production. Additionally, the use of alternative catalysts, such as solid acid catalysts, can reduce the environmental impact of the process.
化学反応の分析
Types of Reactions
Methyl 4-(2-oxocyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major products include 4-(2-oxocyclohexyl)benzoic acid or 4-(2-hydroxycyclohexyl)benzoic acid.
Reduction: The primary product is 4-(2-hydroxycyclohexyl)benzoate.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学的研究の応用
Methyl 4-(2-oxocyclohexyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism by which Methyl 4-(2-oxocyclohexyl)benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The cyclohexanone moiety can interact with hydrophobic pockets in proteins, while the ester group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-iodobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 4-(2-oxocyclohexyl)benzoate is unique due to the presence of the cyclohexanone ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoate esters, making it valuable for specific applications where the cyclohexanone moiety plays a crucial role.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
methyl 4-(2-oxocyclohexyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3 |
InChIキー |
UNQDIYZZEWUNAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

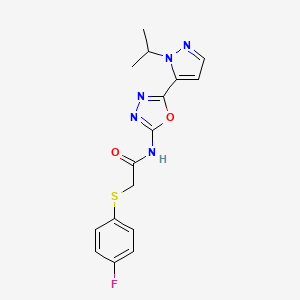

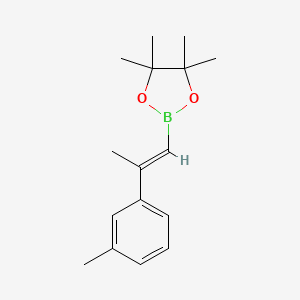
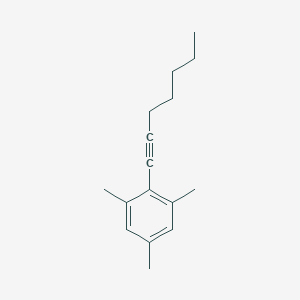
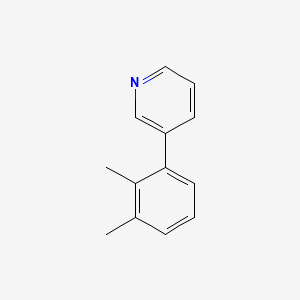
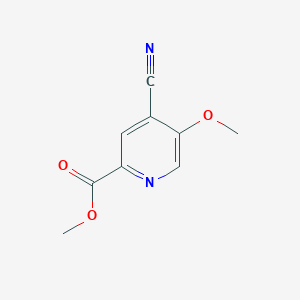
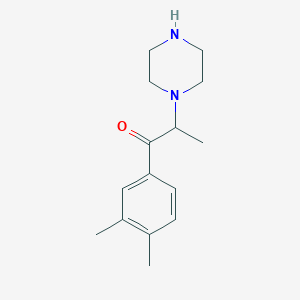
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
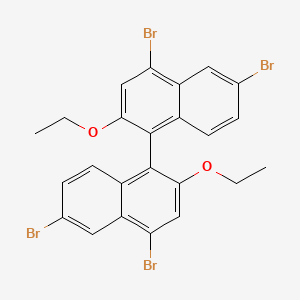
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
